

# TAK-243 phase I clinical trial status

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## Compound Focus: Tak-243

CAS No.: 1450833-55-2

Cat. No.: S549056

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## Clinical Trial Overview

The table below summarizes the key details of the ongoing Phase I study.

Attribute	Details
NCT ID	NCT06223542 [1]
Sponsor	National Cancer Institute (NCI) [1] [2]
Phase	I [1] [2]
Overall Status	Active, Recruiting [1] [2]
Conditions	Advanced Solid Tumors, Metastatic Solid Tumors, Lymphoma [1] [2]
Population	Adults (≥18 years) with relapsed/refractory disease after standard therapies [2]

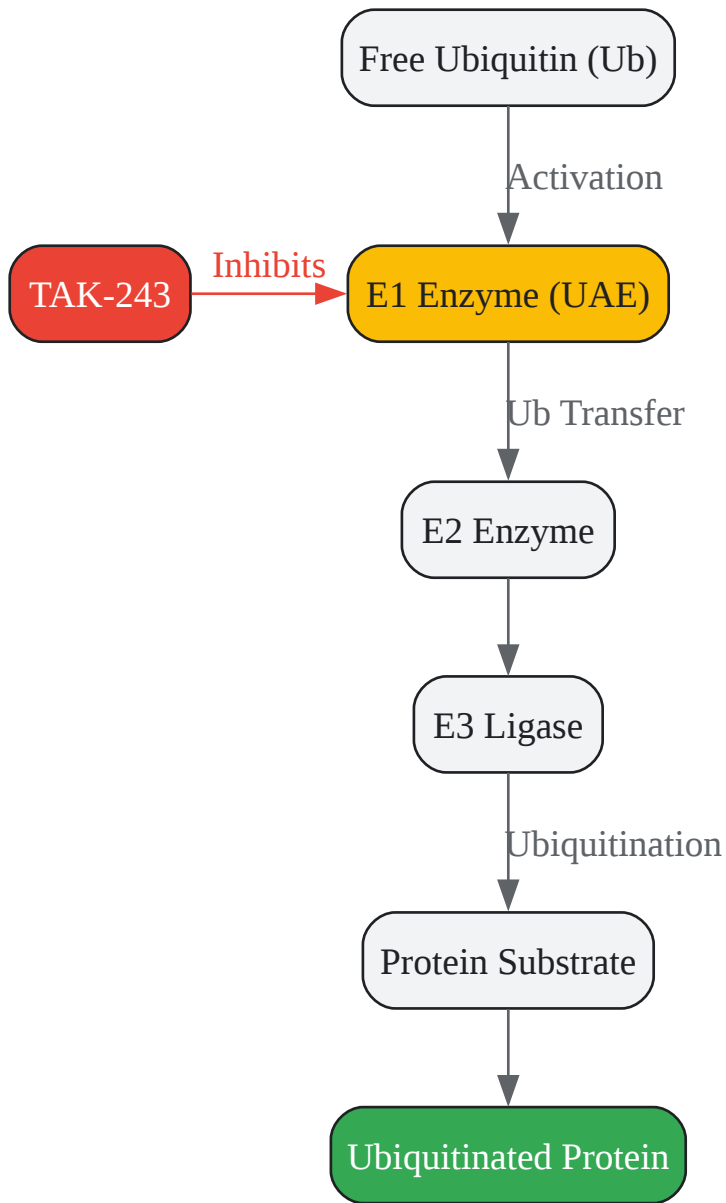
| Study Arms | Arm A: 21-day cycles, **TAK-243** twice-weekly. Arm B: 28-day cycles, **TAK-243** once-weekly [2] [3]. |

## Mechanism of Action of TAK-243

**TAK-243** is a first-in-class, small-molecule inhibitor that targets the ubiquitin-activating enzyme (UAE, also known as UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome system (UPS) [4] [5] [6].

- **Molecular Mechanism:** **TAK-243** acts as a mechanism-based inhibitor. It forms a covalent **TAK-243-ubiquitin adduct**, which irreversibly blocks the UAE enzyme. This prevents the initiation of the entire ubiquitination cascade [5] [6].
- **Cellular Consequences:** Inhibition of UAE leads to a sharp decrease in global protein ubiquitination, which in turn: [4] [5]
  - Induces **proteotoxic stress** and the **unfolded protein response**.
  - Disrupts critical cellular processes like cell cycle progression and DNA damage repair.
  - Ultimately triggers **apoptosis (programmed cell death)** in cancer cells.

The following diagram illustrates the process of ubiquitination and how **TAK-243** inhibits it at the E1 level.



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## Preclinical Evidence Summary

Substantial preclinical research supports the investigation of **TAK-243** in clinical trials. The table below summarizes key findings from recent studies.

Cancer Type	Model(s) Used	Key Findings	Citation
<b>Adrenocortical Carcinoma (ACC)</b>	Cell lines, patient-derived organoids, mouse xenografts	Potent activity as monotherapy; synergy with standard therapies (mitotane, etoposide) and BCL2 inhibitors (venetoclax).	[5] [7]
<b>Small Cell Lung Cancer (SCLC)</b>	26 cell lines, patient-derived xenografts (PDXs)	High sensitivity (low nM range); synergy with cisplatin/etoposide chemotherapy, PARP inhibitors (olaparib), and radiotherapy.	[6]
<b>Acute Myeloid Leukemia (AML)</b>	Cell lines, genome-wide CRISPR/Cas9 screen	Identified genetic regulators of TAK-243 sensitivity, providing insights into potential mechanisms of response and resistance.	[8]

## Research and Clinical Development Considerations

For researchers in the field, the following points are critical:

- **Patient Population:** The ongoing trial is for patients with advanced solid tumors or lymphomas who have exhausted standard treatment options [2].
- **Exclusion Criteria:** Key exclusions include untreated brain metastases, significant cardiac disease, and concurrent use of strong CYP3A4/5 inhibitors or inducers [2].
- **Pharmacokinetics:** **TAK-243** is a substrate for CYP3A4/5 and drug transporters like OATP and BCRP, which can influence its availability and potential drug-drug interactions [2].
- **Biomarker Analysis:** The trial includes correlative studies on tumor biopsies to assess the pharmacodynamic effects of **TAK-243**, such as reduction in K48-linked ubiquitination [3].

The accumulation of strong preclinical data across various cancer types suggests that **TAK-243** holds significant promise. The active Phase I trial is a crucial first step in translating these findings into a potential new therapy for advanced cancers.

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## References

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